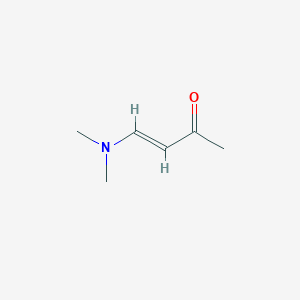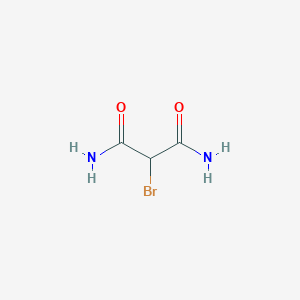
(E)-4-(dimethylamino)but-3-en-2-one
Vue d'ensemble
Description
"(E)-4-(dimethylamino)but-3-en-2-one" is a compound of interest in organic and biomolecular chemistry, particularly for its potential in creating various chemically and biologically significant derivatives. Its utility spans from serving as a precursor in organic synthesis to being a component in materials science due to its unique chemical properties.
Synthesis Analysis
The synthesis of related compounds involves reactions that yield products with complex molecular structures. For instance, 4-dimethylaminopent-3-en-2-one reacts with benzenediazonium-tetrafluoroborate to form a compound containing both azo and hydrazone groups, indicating the compound's capability to participate in diverse chemical reactions and form structurally varied products (Šimůnek et al., 2003).
Molecular Structure Analysis
The crystal and molecular structure of derivatives of (E)-4-(dimethylamino)but-3-en-2-one show interesting features such as hydrogen bonding and dimer formation. These structural characteristics are crucial for understanding the compound's chemical behavior and reactivity (Šimůnek et al., 2003).
Chemical Reactions and Properties
The compound and its derivatives exhibit versatile reactivity, including participation in azo coupling reactions and forming stable dimer structures through hydrogen bonding. This versatility highlights its potential as a building block in synthetic chemistry (Šimůnek et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of "(E)-4-(dimethylamino)but-3-en-2-one" itself were not identified, related compounds demonstrate significant nonlinear optical properties and thermal stability. These properties suggest the compound's potential utility in material science and photonic applications (Antony et al., 2019).
Applications De Recherche Scientifique
Anticancer Research:
- It serves as an intermediate in synthesizing biologically active compounds like osimertinib, which is used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
- Derivatives of (E)-4-(dimethylamino)but-3-en-2-one have shown potential biological activities in cancer therapy.
Synthesis of Other Chemical Compounds:
- The compound is utilized in the efficient synthesis of various derivatives, such as CF3 substituted 3-aryl- or 3-hetarylacroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).
Study of Molecular Interactions and Spectroscopy:
- In-depth analysis of its infrared spectra and the study of hydrogen bonds has been conducted (Vdovenko, Gerus, Fedorenko, & Kukhar, 2013).
Development of Nonlinear Optical Materials:
- Asymmetric pyrene derivatives of (E)-4-(dimethylamino)but-3-en-2-one have been synthesized for broadband nonlinear refraction applications (Wu et al., 2017).
Optical Device Applications:
- Novel chalcone derivative compounds synthesized from this substance have been explored for their potential in optical devices like optical limiters (Rahulan et al., 2014).
Catalysis in Chemical Reactions:
- It has been found effective as a ligand for copper-catalyzed N-arylation of azoles and amides (Cheng, Sun, Wan, & Sun, 2009).
Study in Theoretical Chemistry:
- Theoretical analysis of mechanisms and regioselectivity in cycloaddition reactions involving this compound has been done (Moeinpour & Khojastehnezhad, 2015).
Safety and Hazards
The safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSKIGAQZAJKS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
CAS RN |
2802-08-6 | |
| Record name | trans-4-(Dimethylamino)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)


![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)


